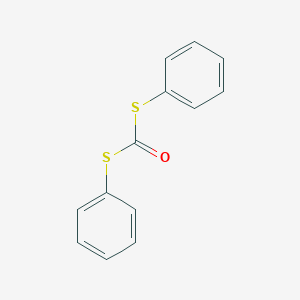
Bis(phenylsulfanyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylsulfanyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H10OS2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
Bis(phenylsulfanyl)methanone serves as a crucial building block for synthesizing more complex sulfur-containing organic compounds. Its reactivity allows for the creation of various derivatives that are useful in organic synthesis.
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Replacing sulfur with nucleophiles | 75-90 |
| Oxidation | Converting sulfur to sulfoxides | 60-85 |
| Reduction | Producing thiols from this compound | 70-80 |
Materials Science
The unique structural properties of this compound make it valuable in developing new materials with specific electronic and spatial configurations. Its application in polymer chemistry has been explored, particularly in creating conductive polymers.
Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity due to the presence of sulfur atoms, which facilitate charge transfer.
Biology and Medicine
In biological applications, this compound has shown potential as a therapeutic agent due to its interaction with molecular targets. Its ability to influence oxidation-reduction reactions makes it relevant in drug design.
Mechanism of Action : The compound interacts with various biological pathways, affecting processes such as cell signaling and apoptosis. Studies have indicated its potential use in developing anti-cancer agents by targeting specific cellular mechanisms.
Table 2: Biological Activity Overview
Propiedades
Número CAS |
13509-36-9 |
|---|---|
Fórmula molecular |
C13H10OS2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
bis(phenylsulfanyl)methanone |
InChI |
InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
AGJBSXZYDVLIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
Sinónimos |
Dithiocarbonic acid S,S-diphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















